5-(Carbamimidoylthio)pentanoic acid hydrochloride
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Overview
Description
5-(Carbamimidoylthio)pentanoic acid hydrochloride is an organic compound with the molecular formula C₆H₁₂ClN₃O₂S. This compound is known for its unique structure, which includes a carbamimidoylthio group attached to a pentanoic acid backbone. It is commonly used in various chemical and biological research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Carbamimidoylthio)pentanoic acid hydrochloride typically involves the reaction of pentanoic acid derivatives with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are usually sufficient.
Solvent: Common solvents include water or ethanol.
Catalysts: Acidic catalysts such as hydrochloric acid are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Carbamimidoylthio)pentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamimidoylthio group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Amines, alcohols, or thiols.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Carbamimidoylthio)pentanoic acid hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Carbamimidoylthio)pentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamimidoylthio group can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt normal biological pathways, leading to various effects depending on the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Carbamimidoylthio)acetic acid hydrochloride
- 5-Methylamino-pentanoic acid hydrochloride
- S-Carboxyethylisothiuronium chloride
Uniqueness
5-(Carbamimidoylthio)pentanoic acid hydrochloride is unique due to its specific structure, which imparts distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
5-carbamimidoylsulfanylpentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S.ClH/c7-6(8)11-4-2-1-3-5(9)10;/h1-4H2,(H3,7,8)(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVABPKHSLWOINA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCSC(=N)N)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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